Methyl[2-(pyrazin-2-yl)ethyl]amine
Overview
Description
Methyl[2-(pyrazin-2-yl)ethyl]amine: is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . It is also known by its IUPAC name N-methyl-2-(2-pyrazinyl)ethanamine . This compound is a liquid at room temperature and is typically stored at 4°C . It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl[2-(pyrazin-2-yl)ethyl]amine is a nitrogen-containing heterocyclic compound . Similar pyrazine compounds have been found to interact with the ptp domain of shp2 .
Mode of Action
It is known that similar pyrazine compounds form a hydrogen bond with glu250 of shp2’s ptp domain and a hydrogen bond with thr218 that lies on the loop between domains c-sh2 and ptp .
Biochemical Pathways
Pyrazine compounds are known to affect a wide range of biological activities .
Result of Action
Similar pyrazine compounds have shown a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl[2-(pyrazin-2-yl)ethyl]amine typically involves the reaction of pyrazine with an appropriate alkylating agent. One common method is the alkylation of pyrazine with N-methyl-2-chloroethylamine under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Methyl[2-(pyrazin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of this compound.
Substitution: Substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[2-(pyrazin-2-yl)ethyl]amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Pyrazineethanamine: Similar structure but lacks the methyl group on the amine.
N-methyl-2-pyridylethylamine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness:
Methyl[2-(pyrazin-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazine ring and the methyl group on the amine allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-methyl-2-pyrazin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-8-3-2-7-6-9-4-5-10-7/h4-6,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKAZTGAMLBBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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